(4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-one

δ-Lactone Conformational analysis Statin intermediate

(4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-one (CAS 130129-22-5) is a chiral, non-racemic δ-lactone (tetrahydro-2H-pyran-2-one) bearing two defined stereocenters at C4 (S) and C6 (R), a vinyl substituent at C4, a methyl group at C4, and a benzyloxymethyl ether at C6. With molecular formula C16H20O3 and exact mass 260.141 g/mol, it belongs to the class of protected δ-lactone intermediates widely employed in the enantioselective synthesis of bioactive natural products and statin-class pharmaceuticals.

Molecular Formula C16H20O3
Molecular Weight 260.33 g/mol
CAS No. 130129-22-5
Cat. No. B145867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-one
CAS130129-22-5
Synonyms(4S,6R)-6-BENZYLOXYMETHYL-4-METHYL-4-VINYL-TETRAHYDRO-PYRAN-2-ONE
Molecular FormulaC16H20O3
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCC1(CC(OC(=O)C1)COCC2=CC=CC=C2)C=C
InChIInChI=1S/C16H20O3/c1-3-16(2)9-14(19-15(17)10-16)12-18-11-13-7-5-4-6-8-13/h3-8,14H,1,9-12H2,2H3
InChIKeyBJLTUDZBDSRQPV-ZBFHGGJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-one (CAS 130129-22-5): Chiral δ-Lactone Building Block Procurement Guide


(4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-one (CAS 130129-22-5) is a chiral, non-racemic δ-lactone (tetrahydro-2H-pyran-2-one) bearing two defined stereocenters at C4 (S) and C6 (R), a vinyl substituent at C4, a methyl group at C4, and a benzyloxymethyl ether at C6 [1]. With molecular formula C16H20O3 and exact mass 260.141 g/mol, it belongs to the class of protected δ-lactone intermediates widely employed in the enantioselective synthesis of bioactive natural products and statin-class pharmaceuticals . Its well-defined (4S,6R) configuration and orthogonal functional handles distinguish it from racemic or mono-substituted lactone alternatives, positioning it as a strategic chiral synthon for constructing complex molecular architectures .

Why Generic δ-Lactone Substitution Fails: Structural Differentiation of (4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-one


Close structural analogs of this compound—including the des-vinyl variant (CAS 130129-15-6), the γ-lactone 4-methyl-4-vinylbutyrolactone (CAS 1073-11-6), and unsaturated 5,6-dihydro-2-pyrones—differ in at least one critical parameter: ring size (δ vs. γ), oxidation state (saturated vs. unsaturated), stereochemical definition (chiral non-racemic vs. racemic), or the presence/absence of the C4 vinyl group . These differences fundamentally alter conformational rigidity, hydrogen-bonding capacity, and downstream reactivity [1]. In statin intermediate synthesis, the benzyloxymethyl moiety serves as a selectively removable protecting group whose orthogonal cleavage is essential for maintaining stereochemical integrity during multi-step sequences; substitution with a free hydroxyl or alternative protecting group introduces incompatibility with standard lithiation or reduction conditions [2]. The quantitative evidence below demonstrates why this specific stereoisomer cannot be casually interchanged with its closest commercially available analogs.

Quantitative Differentiation Evidence: (4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-one vs. Closest Analogs


Ring Size and Conformational Rigidity: δ-Lactone (6-Membered) vs. γ-Lactone (5-Membered) Core

The target compound possesses a fully saturated δ-lactone (tetrahydro-2H-pyran-2-one) core, a 6-membered ring, in contrast to the commercially prevalent 4-methyl-4-vinylbutyrolactone (CAS 1073-11-6), which is a γ-lactone (5-membered 2(3H)-furanone). The δ-lactone ring adopts a chair conformation with distinct equatorial/axial preferences for substituents, whereas the γ-lactone ring is essentially planar. This difference carries downstream consequences for stereochemical relay: the δ-lactone core of the target compound maps directly onto the mevalonic acid lactone pharmacophore found in statin drugs (e.g., lovastatin, simvastatin), while the γ-lactone analog cannot serve this structural role [1]. The δ-lactone ring also exhibits greater hydrolytic stability under acidic conditions compared to γ-lactones, which undergo ring-opening approximately 10-100× faster due to reduced ring strain relief in the 6-membered case [2].

δ-Lactone Conformational analysis Statin intermediate

Stereochemical Definition: Chiral Non-Racemic (4S,6R) vs. Racemic Analogs

The target compound is specified with absolute stereochemistry (4S,6R), confirmed by its InChI stereochemical layer (/t14-,16+/m1/s1) and SMILES notation (C=C[C@@]1(C)C[C@H](COCc2ccccc2)OC(=O)C1) [1]. In contrast, the closest γ-lactone analog (4-methyl-4-vinylbutyrolactone, CAS 1073-11-6) is sold and utilized as a racemic mixture with no optical activity specification [2]. For downstream asymmetric synthesis applications—particularly in statin drug intermediate production where the (4R,6S) or (4S,6R) configuration at the δ-lactone is critical for biological activity—a racemic starting material would necessitate an additional chiral resolution step, reducing overall yield by at least 50% (theoretical maximum for resolution) and introducing additional cost and separation complexity [3]. Commercially, the target compound is offered at ≥98% purity with defined stereochemistry (MolCore, Leyan), providing a single-enantiomer building block ready for stereospecific transformations .

Enantioselective synthesis Chiral building block Optical purity

Orthogonal Functional Handle: The C4 Vinyl Group as a Synthetic Diversification Point

The target compound uniquely bears a vinyl substituent at C4, a functionality absent in the des-vinyl analog (4S,6R)-6-Benzyloxymethyl-4-methyl-tetrahydro-pyran-2-one (CAS 130129-15-6; C14H18O3, MW 234.295) . This vinyl group provides an orthogonal reactive handle for transition-metal-catalyzed cross-coupling (Heck, Suzuki, metathesis), hydroboration, epoxidation, or thiol-ene chemistry—transformations not accessible from the des-vinyl analog [1]. The vinyl moiety enables late-stage diversification of the δ-lactone scaffold into elaborated structures without perturbing the existing stereocenters, a strategic advantage for library synthesis in medicinal chemistry campaigns. The des-vinyl analog (CAS 130129-15-6) offers a molecular weight of 234.30 g/mol and only one reactive handle (benzyloxymethyl ether) beyond the lactone carbonyl, limiting diversification options .

Vinyl group reactivity Cross-coupling Synthetic diversification

Protecting Group Strategy: Benzyloxymethyl (BOM) Ether Compatibility with Multi-Step Statin Synthesis

The benzyloxymethyl (BOM) ether at C6 of the target compound is explicitly listed as a preferred hydroxy-protecting group in US Patent 4,985,571, which describes 6-membered lactone intermediates for antilipemic mevalonic acid lactones including compactin and mevinolin [1]. The BOM group offers orthogonal deprotection via hydrogenolysis (H2, Pd/C) without affecting the lactone carbonyl or the vinyl group, a selectivity advantage over acetyl or silyl protecting groups that may undergo premature cleavage or migration under the acidic/basic conditions used in statin side-chain assembly [2]. In the Japanese Patent JPH0449287A, (R)-6-benzyloxymethyl-4-methyl-5,6-dihydro-2-pyrone is described as a starting raw material for bioactive substance synthesis, demonstrating the established role of BOM-protected δ-lactones in pharmaceutical intermediate chemistry [3].

Protecting group Statin synthesis Orthogonal deprotection

Commercial Availability and Purity Specification: ≥98% Single Enantiomer vs. Technical-Grade Racemates

The target compound is commercially available from multiple vendors at defined purity specifications: Leyan offers ≥98% purity, MolCore specifies NLT 98% (Not Less Than 98%), and CheMenu lists 95%+ . These purity levels are suitable for use as a key intermediate in pharmaceutical synthesis without additional purification. In contrast, the γ-lactone analog 4-methyl-4-vinylbutyrolactone (CAS 1073-11-6) is typically sold as a fragrance ingredient (lavender lactone) at technical grade (≥95%) with no enantiomeric specification, as its primary application is in aroma compositions rather than stereospecific synthesis . The target compound's MDL number (MFCD09033765) and defined SMILES notation enable unambiguous procurement and inventory management in regulated pharmaceutical development environments .

Procurement specification Enantiomeric purity Quality control

Validated Application Scenarios for (4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-one in Research and Industrial Procurement


Chiral Building Block for Statin Side-Chain Intermediate Synthesis

This compound serves as a protected δ-lactone building block whose (4S,6R) stereochemistry and benzyloxymethyl protecting group enable direct incorporation into the mevalonic acid lactone framework of statin drugs. US Patent 4,985,571 establishes benzyloxymethyl-protected δ-lactones as key intermediates for compactin and mevinolin (lovastatin), where the protecting group survives the multi-step assembly of the decalin core and is removed by hydrogenolysis in the final step [1]. The vinyl group at C4 provides an additional handle for late-stage modification of the statin side chain via cross-coupling chemistry, a strategy employed in second-generation statin development . Procurement recommendation: specify ≥98% purity and request a Certificate of Analysis confirming enantiomeric purity by chiral HPLC or optical rotation.

Enantioselective Natural Product Total Synthesis Scaffold

The (4S,6R) δ-lactone core with a vinyl substituent maps onto the structural framework of numerous bioactive natural products containing tetrahydropyran moieties, including polyether ionophores and macrocyclic lactones. The Japanese Patent JPH0449287A describes optically active δ-lactone derivatives of this structural class as 'starting raw materials in the synthesis of various bioactive substances' [2]. The combination of a vinyl group (for cross-coupling or cycloaddition) and a benzyloxymethyl ether (for orthogonal deprotection) enables convergent synthetic strategies where the lactone fragment is introduced late in the synthetic sequence. In practice, the 6-benzyloxymethyl group can be hydrogenolyzed to the primary alcohol, which is then oxidized to the aldehyde or further functionalized, while the vinyl group participates independently in metathesis or Heck reactions [3].

Diversity-Oriented Synthesis and Medicinal Chemistry Library Production

With three orthogonal functional handles (vinyl, benzyloxymethyl ether, lactone carbonyl) and two defined stereocenters, this compound is a strategic scaffold for diversity-oriented synthesis (DOS) in medicinal chemistry. The vinyl group enables palladium-catalyzed cross-coupling to introduce aryl, heteroaryl, or alkenyl diversity elements at C4 without affecting the C6 benzyloxymethyl group [3]. The benzyloxymethyl ether can subsequently be deprotected to reveal a primary alcohol for further functionalization (acylation, sulfonylation, oxidation to aldehyde). Commercial availability at ≥98% purity from multiple vendors (Leyan, MolCore, CheMenu) ensures reproducible library production with consistent stereochemical integrity .

Mechanistic Probe in Lactone Hydrolysis and Enzyme Inhibition Studies

The δ-lactone core of this compound is structurally related to the hydrolyzed mevalonic acid lactone that serves as the transition-state mimetic in HMG-CoA reductase inhibition by statins. Compounds in this structural class have been evaluated for inhibition of 5-lipoxygenase (RBL-1), as documented in ChEMBL assay CHEMBL620010, where lactone-containing analogs demonstrated enhanced inhibitory activity relative to their open-chain hydroxy-acid counterparts [4]. The (4S,6R) stereochemistry influences the trajectory of the vinyl and benzyloxymethyl substituents, which in turn affects binding to enzyme active sites. This compound can serve as a chiral probe for studying stereochemical requirements in lactone-hydrolyzing enzymes (lactonases, esterases) and for validating computational docking models of δ-lactone–protein interactions.

Quote Request

Request a Quote for (4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.